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Compound of Interest

(4-Hydroxybutyl) hydrogen
Compound Name:
succinate

cat. No.: B1616101

An In-depth Technical Guide on the Physical and Chemical Characteristics of (4-
Hydroxybutyl) hydrogen succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxybutyl) hydrogen succinate, a mono-ester of succinic acid and 1,4-butanediol,
serves as a key chemical intermediate with growing interest in polymer chemistry and potential
biomedical applications. It is a primary building block in the synthesis of the biodegradable
polymer poly(butylene succinate) (PBS) and its derivatives.[1] Furthermore, analogous
succinate mono-esters have demonstrated notable biological activity, suggesting potential
therapeutic applications for this class of molecules.[2][3] This technical guide provides a
comprehensive overview of the known physical and chemical properties of (4-Hydroxybutyl)
hydrogen succinate, detailed experimental protocols for its synthesis and analysis, and a
discussion of the potential biological significance of succinate esters in metabolic pathways.

Physical and Chemical Characteristics

The physical and chemical properties of (4-Hydroxybutyl) hydrogen succinate are
summarized in the tables below. These data are crucial for its handling, characterization, and
application in various experimental settings.
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ble 1: | and Physical :

Property Value Source(s)

4-(4-hydroxybutoxy)-4-
IUPAC Name ) ) [1][4]
oxobutanoic acid

Butanedioic acid, mono(4-
Synonyms [5]
hydroxybutyl) ester

CAS Number 56149-52-1 [1][4]
Molecular Formula CsH140s [2][4]
Molecular Weight 190.19 g/mol [1114]
Density 1.217 g/cm3 [1][2]
Boiling Point 373.6°C at 760 mmHg [1112]
Flash Point 150.6°C [1][2]
Vapor Pressure 4.16 x 1077 mmHg at 25°C [2]

ble 2: Chemical and ¢ ional :

Property Value Source(s)
pKa (Predicted) 443 £0.17 [2]
XLogP3 -0.4 [2][4]
Hydrogen Bond Donor Count 2 [2]
Hydrogen Bond Acceptor

C);untg p > 2l
Rotatable Bond Count 8 [2]
Topological Polar Surface Area  83.8 A2 [4]
Complexity 166 [2][4]
Exact Mass 190.08412354 Da [2][4]
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Table 3: Solubility Profile (Qualitative)

While specific quantitative solubility data is not readily available, a qualitative solubility profile

can be inferred based on the molecule's structure, which contains both a polar carboxylic acid

and a hydroxyl group, as well as a nonpolar butyl chain.

Solvent

Expected Solubility

Rationale

Water

Soluble

The presence of a carboxylic
acid and a hydroxyl group
allows for hydrogen bonding

with water.

Methanol, Ethanol

Very Soluble

Polar protic solvents that can
engage in hydrogen bonding
with the solute. A related
compound, metoprolol
succinate, shows high

solubility in methanol.[6]

Acetone

Soluble

A polar aprotic solvent that can
act as a hydrogen bond

acceptor.

Dimethyl Sulfoxide (DMSO)

Very Soluble

A highly polar aprotic solvent
capable of dissolving a wide

range of compounds.

Ethyl Acetate

Moderately Soluble

Lower polarity compared to
alcohols and acetone, but
should still provide some

solubility.

Hexane, Toluene

Sparingly Soluble to Insoluble

Nonpolar solvents are unlikely
to effectively solvate the polar
functional groups of the

molecule.

Spectral Characteristics
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Detailed spectral data is essential for the structural confirmation and purity assessment of (4-
Hydroxybutyl) hydrogen succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to
the different methylene groups of the butyl chain and the succinate moiety. The hydroxyl and
carboxylic acid protons will appear as broad singlets, and their chemical shifts may vary
depending on the solvent and concentration.

e 13C NMR: The carbon NMR spectrum will show eight distinct signals for each carbon atom in
the molecule. The carbonyl carbons of the ester and carboxylic acid will be the most
downfield shifted signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by the following key absorption bands:

e O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm~1.
e O-H Stretch (Alcohol): A broad band around 3400 cm~1.

e C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm~1.

e C=0 Stretch (Ester and Carboxylic Acid): Strong, sharp peaks in the region of 1735-1700
cm~1, The two carbonyl groups may overlap or appear as a broadened peak.

e C-O Stretch: Bands in the 1300-1000 cm~1 region.

Experimental Protocols
Synthesis of (4-Hydroxybutyl) hydrogen succinate

The following is a representative protocol for the synthesis of (4-Hydroxybutyl) hydrogen
succinate via the ring-opening of succinic anhydride with 1,4-butanediol.

Materials:

e Succinic anhydride
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1,4-butanediol (use a molar excess, e.g., 1.5 to 2 equivalents)
Toluene (as solvent)

Pyridine (as catalyst, optional)

Dichloromethane

Saturated sodium bicarbonate solution

1 M Hydrochloric acid

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
succinic anhydride (1.0 eq) in toluene.

Add 1,4-butanediol (1.5 eq) to the solution. A catalytic amount of pyridine can be added to
facilitate the reaction.

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress
by Thin Layer Chromatography (TLC) or HPLC until the succinic anhydride is consumed.

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

Dilute the mixture with dichloromethane and wash with 1 M HCI to remove any remaining
pyridine and unreacted 1,4-butanediol.

Perform a subsequent wash with saturated sodium bicarbonate solution to remove any
unreacted succinic acid that may have formed from hydrolysis of the anhydride.

Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.
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« Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary
evaporator to yield the crude product.

e The product can be further purified by column chromatography on silica gel if necessary.
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Caption: Workflow for the synthesis of (4-Hydroxybutyl) hydrogen succinate.
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High-Performance Liquid Chromatography (HPLC)
Analysis

This protocol is based on a reverse-phase HPLC method suitable for the analysis of (4-

Hydroxybutyl) hydrogen succinate.[3][5]

Instrumentation & Columns:

HPLC system with a UV detector

Column: Newcrom R1 or a similar reverse-phase C18 column

Mobile Phase & Conditions:

Mobile Phase A: Water with 0.1% Phosphoric Acid (for standard UV detection) or 0.1%
Formic Acid (for Mass Spectrometry compatibility).[3][5]

Mobile Phase B: Acetonitrile

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% B to 95% B
over 15 minutes).

Flow Rate: 1.0 mL/min
Detection Wavelength: ~210 nm (due to the carboxylic acid chromophore)

Column Temperature: Ambient or controlled at 25°C

Procedure:

Prepare the mobile phases and degas them thoroughly.

Equilibrate the HPLC column with the initial mobile phase composition for at least 15-20
minutes or until a stable baseline is achieved.

Prepare a stock solution of (4-Hydroxybutyl) hydrogen succinate in a suitable solvent
(e.g., a mixture of water and acetonitrile).
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e Prepare a series of calibration standards by diluting the stock solution.
¢ Inject the standards and the sample solution into the HPLC system.

e Record the chromatograms and integrate the peak corresponding to (4-Hydroxybutyl)
hydrogen succinate to determine its retention time and peak area for quantification.
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Caption: Analytical workflow for (4-Hydroxybutyl) hydrogen succinate via HPLC.

Biological Significance and Potential Applications

While direct studies on the biological signaling of (4-Hydroxybutyl) hydrogen succinate are
limited, research on analogous molecules, such as the monoethyl ester of succinic acid (EMS),
provides valuable insights. EMS has been identified as a potential insulinotropic agent for the
treatment of non-insulin-dependent diabetes.[2][3] Its mechanism is believed to involve its
metabolism within pancreatic islet cells, where it acts as a nutrient, thereby stimulating insulin
release.[2]

This suggests that (4-Hydroxybutyl) hydrogen succinate, upon enzymatic hydrolysis to
succinate and 1,4-butanediol, could potentially enter cellular metabolic pathways. Succinate is
a well-known intermediate of the Krebs cycle. The released succinate could therefore influence
cellular energy metabolism.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/product/b1616101?utm_src=pdf-body-img
https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9703205/
https://pubmed.ncbi.nlm.nih.gov/17006620/
https://pubmed.ncbi.nlm.nih.gov/9703205/
https://www.benchchem.com/product/b1616101?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1616101?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed insulinotropic action of succinate mono-esters in pancreatic cells.
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Conclusion

(4-Hydroxybutyl) hydrogen succinate is a versatile chemical compound with established
importance in materials science and emerging potential in the biomedical field. This guide has
provided a detailed summary of its core physical and chemical characteristics, along with
practical experimental protocols for its synthesis and analysis. The exploration of the biological
activities of related succinate esters opens new avenues for research into the therapeutic
potential of (4-Hydroxybutyl) hydrogen succinate. Further studies are warranted to fully
elucidate its metabolic fate, specific biological interactions, and to explore its applications in
drug development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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